molecular formula C22H19BrN2O2S B11343097 2-(4-bromophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

2-(4-bromophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

Cat. No.: B11343097
M. Wt: 455.4 g/mol
InChI Key: ATOAMUOXTQPXAH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE is a complex organic compound that features a combination of bromophenoxy, indole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This intermediate is then reacted with 2-chloro-N-methylacetamide under basic conditions to form 2-(4-bromophenoxy)-N-methylacetamide. The final step involves the condensation of this intermediate with an indole-thiophene derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene moieties may allow the compound to bind to active sites or allosteric sites of proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)METHYL]-N-METHYLACETAMIDE: Lacks the thiophene moiety, which may affect its biological activity and chemical reactivity.

    2-(4-CHLOROPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE: Substitution of bromine with chlorine may alter its reactivity and interactions with biological targets.

    2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(FURAN-2-YL)METHYL]-N-METHYLACETAMIDE: Replacement of thiophene with furan may change its electronic properties and reactivity.

Uniqueness

The presence of both indole and thiophene moieties in 2-(4-BROMOPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C22H19BrN2O2S/c1-25(21(26)14-27-16-10-8-15(23)9-11-16)22(20-7-4-12-28-20)18-13-24-19-6-3-2-5-17(18)19/h2-13,22,24H,14H2,1H3

InChI Key

ATOAMUOXTQPXAH-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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